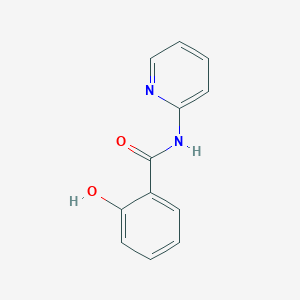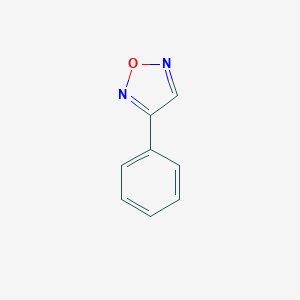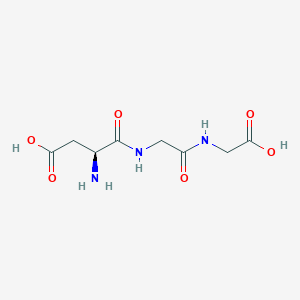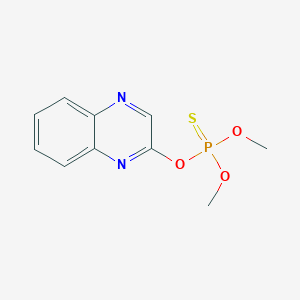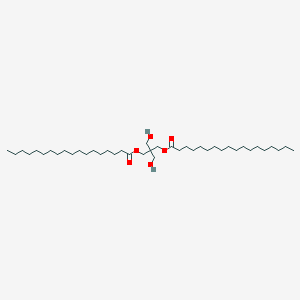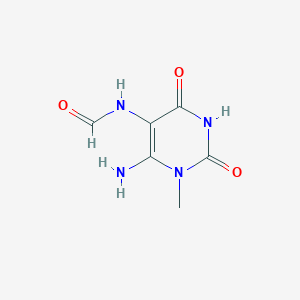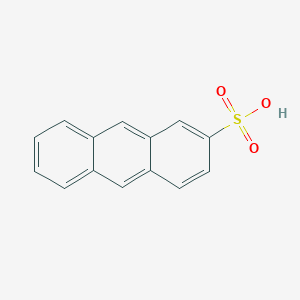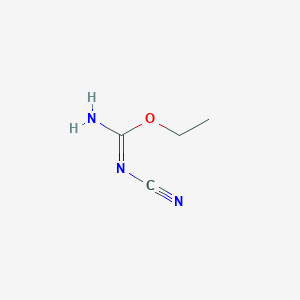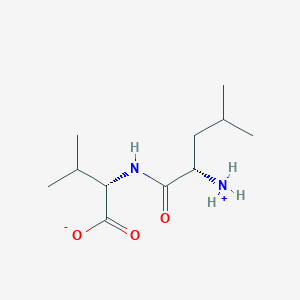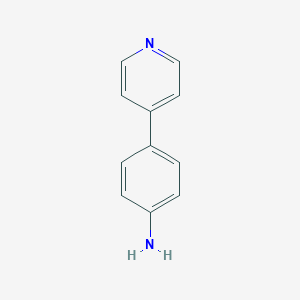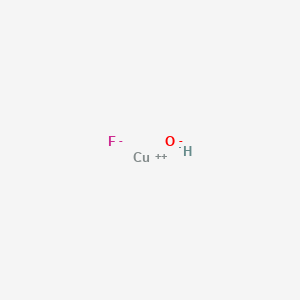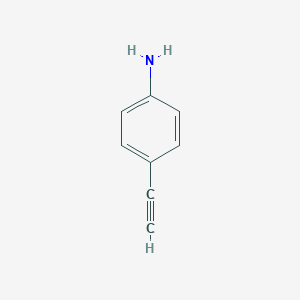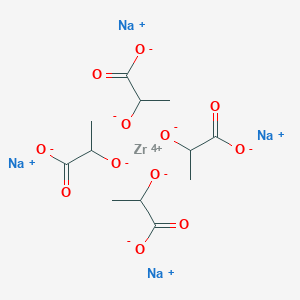
Sodium zirconium lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Na2Zr(OH)2(C3H5O3)4.
Mecanismo De Acción
The mechanism of action of sodium zirconium lactate is not fully understood. However, it is believed that it interacts with biological molecules, such as proteins and enzymes, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes.
Efectos Bioquímicos Y Fisiológicos
Sodium zirconium lactate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be difficult to work with due to its hygroscopic nature, which means it can absorb moisture from the air.
Direcciones Futuras
There are several potential future directions for research on sodium zirconium lactate. One area of interest is its potential as a drug delivery system for the treatment of cancer. Another area of interest is its use in the development of advanced ceramics for various applications. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and catalysis.
In conclusion, sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that can be synthesized through the reaction between zirconium hydroxide and lactic acid. It has been extensively studied for its potential applications in catalysis, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to interact with biological molecules through electrostatic interactions and hydrogen bonding. It has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity, but it can be difficult to work with due to its hygroscopic nature. There are several potential future directions for research on sodium zirconium lactate, including its use as a drug delivery system, in the development of advanced ceramics, and in other fields such as catalysis.
Métodos De Síntesis
Sodium zirconium lactate can be synthesized through the reaction between zirconium hydroxide and lactic acid. The reaction takes place in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then filtered, washed, and dried to obtain the final compound.
Aplicaciones Científicas De Investigación
Sodium zirconium lactate has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science. In catalysis, it has been used as a catalyst for the conversion of biomass into high-value chemicals. In medicine, it has been investigated for its potential as a drug delivery system and as a treatment for cancer. In materials science, it has been explored for its use in the development of advanced ceramics.
Propiedades
Número CAS |
10377-98-7 |
|---|---|
Nombre del producto |
Sodium zirconium lactate |
Fórmula molecular |
C12H16Na4O12Zr |
Peso molecular |
535.43 g/mol |
Nombre IUPAC |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
Clave InChI |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
SMILES canónico |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Otros números CAS |
10377-98-7 15529-67-6 |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




